- Exploration of Allosteric Agonism Structure-Activity Relationships within an Acetylene Series of Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulators (PAMs): Discovery of 5((3-Fluorophenyl)ethynyl)N(3-methyloxetan-3-yl)picolinamide (ML254), Journal of Medicinal Chemistry, 2013, 56(20), 7976-7996

Cas no 91103-47-8 (Boc-D-Ala-OMe)

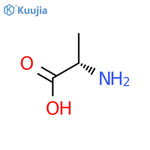

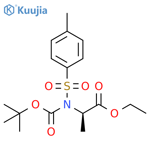

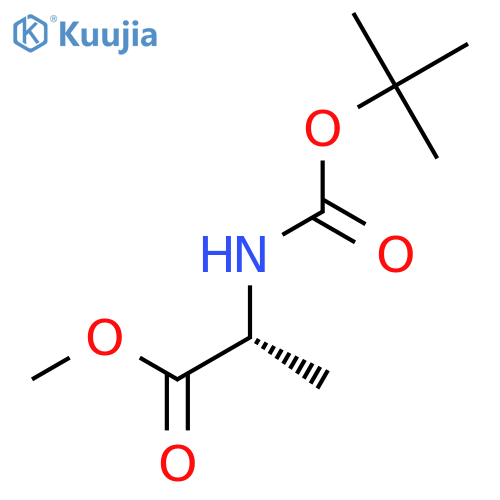

Boc-D-Ala-OMe structure

Nome del prodotto:Boc-D-Ala-OMe

Numero CAS:91103-47-8

MF:C9H17NO4

MW:203.23558306694

MDL:MFCD00191865

CID:803290

PubChem ID:24865949

Boc-D-Ala-OMe Proprietà chimiche e fisiche

Nomi e identificatori

-

- BOC-D-Alanine methyl ester

- Boc-D-Ala-OMe

- D-Alanine,N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester

- methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

- D-Boc alanine methyl ester

- Methyl (R)-2-(tert-butoxycarbonylamino)propanoate

- N-(tert-Butoxycarbonyl)-D-alanine methyl ester

- (R)-methyl 2-(tert-butoxycarbonylamino)propanoate

- METHYL (2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]PROPANOATE

- (R)-Methyl 2-((tert-butoxycarbonyl)amino)propanoate

- EN300-6731804

- 91103-47-8

- Q-101551

- MFCD00191865

- N-Boc-L-alanine Methyl Ester

- N-t-Boc-D-alanine methyl ester

- N-(tert-butyloxycarbonyl)-D-alanine methyl ester

- Boc-D-Ala-OMe, 99%

- SCHEMBL2380555

- Q-101539

- methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}propanoate

- DTXSID20348471

- BDBM36051

- DS-15361

- GJDICGOCZGRDFM-ZCFIWIBFSA-N

- D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester

- Methyl (tert-butoxycarbonyl)-D-alaninate

- FD21032

- J-300003

- (R)-Methyl 2-((tert-butoxycarbonyl)amino)propanoate (Boc-D-Ala-OMe)

- N-Boc-D-Alanine Methyl Ester

- AKOS016842905

- CS-W015460

-

- MDL: MFCD00191865

- Inchi: 1S/C9H17NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h6H,1-5H3,(H,10,12)/t6-/m1/s1

- Chiave InChI: GJDICGOCZGRDFM-ZCFIWIBFSA-N

- Sorrisi: N(C(=O)OC(C)(C)C)[C@H](C)C(=O)OC

Proprietà calcolate

- Massa esatta: 203.11600

- Massa monoisotopica: 203.11575802g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 5

- Conta atomi pesanti: 14

- Conta legami ruotabili: 6

- Complessità: 219

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 1

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- XLogP3: niente

- Superficie polare topologica: 64.6Ų

- Conta Tautomer: 2

Proprietà sperimentali

- Colore/forma: solido

- Densità: 1.03 g/mL at 25 °C(lit.)

- Punto di fusione: 34-37 °C (lit.)

- Punto di ebollizione: 277.8±23.0 ºC (760 Torr),

- Punto di infiammabilità: Gradi Fahrenheit:235,4°F

Gradi Celsius:113°C - Indice di rifrazione: 1.4315 (estimate)

- Solubilità: Leggermente solubile (8,7 g/l) (25°C),

- PSA: 64.63000

- LogP: 1.46350

- Attività ottica: [α]20/D +45°, c = 1 in methanol

Boc-D-Ala-OMe Informazioni sulla sicurezza

- Parola segnale:warning

- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo

-

Dichiarazione di avvertimento:

P264Pulire accuratamente dopo il trattamento

P280Indossare guanti protettivi/Indossare indumenti protettivi/Indossare occhiali protettivi/Indossare una maschera protettiva

P305Se entra negli occhi

P351Sciacquare attentamente con acqua per alcuni minuti

P338Rimuovere la lente a contatto (se presente) e facile da usare, Continuare a sciacquare

P337Se l'irritazione oculare persiste

P313Ottenere consiglio medico/cure - Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Istruzioni di sicurezza: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo

- Condizioni di conservazione:Conservare a 4 ° C, migliore conservazione a -4 ° C

Boc-D-Ala-OMe Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| abcr | AB446711-10 g |

(R)-Methyl 2-((tert-butoxycarbonyl)amino)propanoate (Boc-D-Ala-OMe); . |

91103-47-8 | 10g |

€102.70 | 2023-07-18 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B61110-25g |

(R)-Methyl 2-((tert-butoxycarbonyl)amino)propanoate |

91103-47-8 | 97% | 25g |

¥277.0 | 2022-04-28 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B136812-100g |

Boc-D-Ala-OMe |

91103-47-8 | 98% | 100g |

¥629.90 | 2023-09-04 | |

| Enamine | EN300-6731804-0.25g |

methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}propanoate |

91103-47-8 | 95.0% | 0.25g |

$19.0 | 2025-03-13 | |

| abcr | AB446711-5 g |

(R)-Methyl 2-((tert-butoxycarbonyl)amino)propanoate (Boc-D-Ala-OMe); . |

91103-47-8 | 5g |

€86.40 | 2023-07-18 | ||

| Fluorochem | 222227-5g |

Boc-D-Ala-OMe |

91103-47-8 | 95% | 5g |

£26.00 | 2022-02-28 | |

| abcr | AB446711-100 g |

(R)-Methyl 2-((tert-butoxycarbonyl)amino)propanoate (Boc-D-Ala-OMe); . |

91103-47-8 | 100g |

€351.60 | 2023-07-18 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B860356-1g |

Boc-D-Alanine Methyl Ester |

91103-47-8 | ≥97% | 1g |

¥63.00 | 2022-09-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JH266-5g |

Boc-D-Ala-OMe |

91103-47-8 | 97% | 5g |

155.0CNY | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JH266-20g |

Boc-D-Ala-OMe |

91103-47-8 | 97% | 20g |

389.0CNY | 2021-08-04 |

Boc-D-Ala-OMe Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; overnight, 0 °C → rt

1.2 Reagents: Triethylamine Solvents: Methanol , Dichloromethane ; rt → 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Triethylamine Solvents: Methanol , Dichloromethane ; rt → 0 °C; 0 °C → rt; overnight, rt

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol

Riferimento

- Enantiodivergent Approach to D- and L-Secondary N-Hydroxy-α-amino Acids by Using N-Benzyl-2,3-O-isopropylidene-D-glyceraldehyde Nitrone as an Effective N-Hydroxyglycine Cation Equivalent, Journal of Organic Chemistry, 1998, 63(7), 2371-2374

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Ammonium hydroxide Solvents: Water ; 10 h, pH 8, 35 °C

Riferimento

- Biocatalytic resolution of Boc-DL-alanine methyl ester by a newly isolated Bacillus amyloliquefaciens WZZ002, Catalysis Communications, 2015, 60, 134-137

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Periodic acid Solvents: Diethyl ether

1.2 Reagents: Monosodium phosphate , Hydrogen peroxide Catalysts: Sodium chlorite Solvents: Acetonitrile , Water

2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol

1.2 Reagents: Monosodium phosphate , Hydrogen peroxide Catalysts: Sodium chlorite Solvents: Acetonitrile , Water

2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol

Riferimento

- Enantiodivergent Approach to D- and L-Secondary N-Hydroxy-α-amino Acids by Using N-Benzyl-2,3-O-isopropylidene-D-glyceraldehyde Nitrone as an Effective N-Hydroxyglycine Cation Equivalent, Journal of Organic Chemistry, 1998, 63(7), 2371-2374

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Magnesium Solvents: Methanol

Riferimento

- Mild, efficient cleavage of arenesulfonamides by magnesium reduction, Chemical Communications (Cambridge), 1997, (11), 1017-1018

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 3 - 4 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Riferimento

- A Bronsted Acidic Deep Eutectic Solvent for N-Boc Deprotection, Catalysts, 2022, 12(11),

Synthetic Routes 7

Condizioni di reazione

1.1 Solvents: Diethyl ether , Methanol , Benzene ; rt; 1 h, rt

Riferimento

- Design, synthesis and anticancer mechanistic studies of linked azoles, MedChemComm, 2015, 6(2), 300-305

Boc-D-Ala-OMe Raw materials

- D-Alanine, N-(acetyloxy)-N-(phenylmethyl)-, methyl ester

- D-Alanine,N-[(1,1-dimethylethoxy)carbonyl]-N-[(4-methylphenyl)sulfonyl]-, ethylester

- N-tert-Butoxycarbonyl-D-alanine

- D-Alanine

- Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester

- Di-tert-butyl dicarbonate

- (diazomethyl)trimethylsilane

- methyl (2R)-2-aminopropanoate

Boc-D-Ala-OMe Preparation Products

Boc-D-Ala-OMe Letteratura correlata

-

1. Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-onesSteven D. Bull,Stephen G. Davies,Simon Jones,Hitesh J. Sanganee J. Chem. Soc. Perkin Trans. 1 1999 387

-

Andrea Vescovi,Andrea Knoll,Ulrich Koert Org. Biomol. Chem. 2003 1 2983

-

Barthélémy Nyasse,Leif Grehn,Ulf Ragnarsson reduction. Barthélémy Nyasse Leif Grehn Ulf Ragnarsson Chem. Commun. 1997 1017

91103-47-8 (Boc-D-Ala-OMe) Prodotti correlati

- 3744-87-4(tert-Butoxycarbonyl-DL-alanine)

- 2766-43-0(Boc-Ser-OMe)

- 7764-95-6(N-tert-Butoxycarbonyl-D-alanine)

- 3262-72-4((S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid)

- 86123-95-7((2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid)

- 15761-38-3(Boc-L-Ala-OH)

- 6368-20-3((tert-Butoxycarbonyl)-D-serine)

- 51293-47-1(Boc-Ser(Me)-OH)

- 102831-44-7(Diethyl (Boc-amino)malonate)

- 21928-82-5(N-methyl-N-nitroso-1H-purin-6-amine)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:91103-47-8)Boc-D-Ala-OMe

Purezza:99%

Quantità:500g

Prezzo ($):278.0